

Application Note: ^1H NMR Spectroscopic Analysis of 3-Ethyl-2-methylpentanoic Acid

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Compound of Interest

Compound Name: 3-Ethyl-2-methylpentanoic acid

Cat. No.: B2847899

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-methylpentanoic acid is a substituted carboxylic acid with potential applications in various chemical syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and analysis of the ^1H NMR spectrum of **3-Ethyl-2-methylpentanoic acid**, offering insights into the chemical environment of each proton.

Predicted ^1H NMR Spectral Data

The structural complexity of **3-Ethyl-2-methylpentanoic acid** leads to a detailed ^1H NMR spectrum. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each unique proton are summarized below. These predictions are based on established principles of NMR spectroscopy.^{[1][2]}

Table 1: Predicted ^1H NMR Data for **3-Ethyl-2-methylpentanoic Acid**

| Proton Label | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---------------------------------|----------------------------------|---------------|---------------------------|-------------|--|
| H _a | 10.0 - 12.0 | Broad Singlet | - | 1H | -COOH |
| H _{β} | ~ 2.4 | Multiplet | - | 1H | -CH(CH ₃)- |
| H _c | ~ 1.15 | Doublet | ~ 7.0 | 3H | -CH(CH ₃)- |
| H _d | ~ 1.7 | Multiplet | - | 1H | - CH(CH ₂ CH ₃)- |
| H _e | ~ 1.4 | Multiplet | - | 2H | -CH ₂ CH ₃ (main chain) |
| H _f | ~ 0.90 | Triplet | ~ 7.4 | 3H | -CH ₂ CH ₃ (main chain) |
| H _g | ~ 1.45 | Multiplet | - | 2H | - CH(CH ₂ CH ₃)- |
| H _h | ~ 0.88 | Triplet | ~ 7.4 | 3H | - CH(CH ₂ CH ₃)- |

Note: The chemical shifts for protons H _{β} , H_d, H_e, and H_g are approximate due to complex spin-spin coupling and potential for overlapping signals. Actual values may vary based on solvent and concentration.

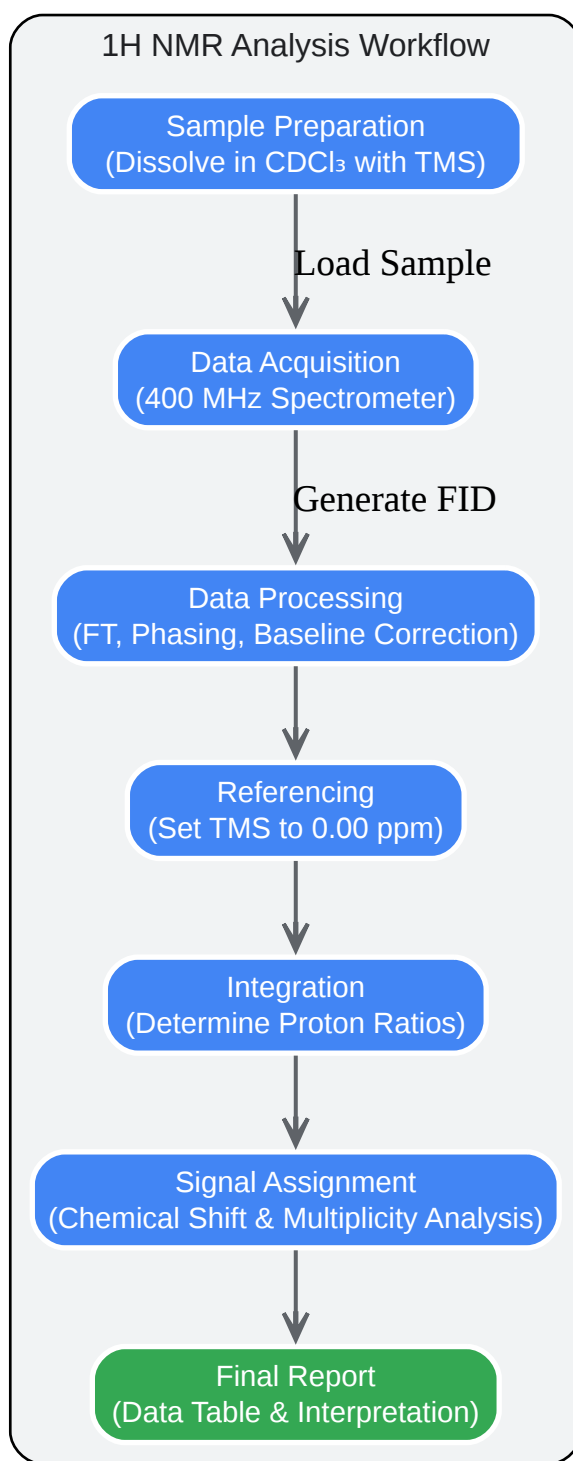
Spectral Interpretation

- Carboxylic Acid Proton (H_a): The proton of the carboxylic acid group is highly deshielded and appears as a characteristic broad singlet in the downfield region of 10-12 ppm.^{[3][4]} Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with D₂O.^{[3][4]}
- Alpha-Proton (H _{β}): The proton on the carbon adjacent to the carbonyl group (C2) is deshielded and expected to resonate around 2.0-2.5 ppm.^{[3][4]} It is coupled to the methyl protons (H_c) and the methine proton at C3 (H_d), resulting in a complex multiplet.

- Alpha-Methyl Protons (H_c): These protons are coupled to the single adjacent proton (H_b), giving rise to a doublet.
- Terminal Methyl Protons (H_p and H_h): The two terminal methyl groups are in different chemical environments. Each will be split into a triplet by their adjacent methylene ($-CH_2-$) groups, with a typical coupling constant of about 7-8 Hz.[5]
- Methylene and Methine Protons (H_d , H_e , H_g): The protons on C3, C4, and the ethyl group's methylene are located in the more shielded aliphatic region of the spectrum. Due to coupling with multiple, non-equivalent neighboring protons, their signals will appear as complex, overlapping multiplets that may be difficult to resolve without advanced 2D NMR techniques.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for NMR analysis.



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